N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorine atom at the 5-position of the pyrazole ring and a propyl group at the 1-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine typically involves multiple steps:
Formation of 5-fluoro-1,3-dimethylpyrazole: This can be achieved by reacting 5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding pyrazole N-oxide.
Reduction: Reduced pyrazole derivative.
Substitution: Substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1-methylpyrazole: Shares the fluorine substitution but lacks the propyl and amine groups.
1-Propylpyrazole: Contains the propyl group but lacks the fluorine and amine substitutions.
Uniqueness
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
Molecular Formula |
C12H19ClFN5 |
---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-4-5-18-8-10(6-15-18)14-7-11-9(2)16-17(3)12(11)13;/h6,8,14H,4-5,7H2,1-3H3;1H |
InChI Key |
JLAGINNFWSIGPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)NCC2=C(N(N=C2C)C)F.Cl |
Origin of Product |
United States |
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